3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
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Overview
Description
3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is a synthetic organic compound with the molecular formula C17H18ClNO2S This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, which is substituted with a 4-chlorophenylmethyl group and a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine typically involves the reaction of 4-chlorobenzyl chloride with 1-(4-methylbenzenesulfonyl)azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
- 3-[(4-Bromophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
- 3-[(4-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
Uniqueness
3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is unique due to the specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylmethyl group and the 4-methylbenzenesulfonyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18ClNO2S |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C17H18ClNO2S/c1-13-2-8-17(9-3-13)22(20,21)19-11-15(12-19)10-14-4-6-16(18)7-5-14/h2-9,15H,10-12H2,1H3 |
InChI Key |
FABKRTMVIFCMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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